molecular formula C17H33N3O3 B14782189 (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate

(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14782189
M. Wt: 327.5 g/mol
InChI Key: WHALPMFIBHTIBC-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the tert-butyl group and the amino-N-isopropylpropanamido moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound’s structural features make it a useful tool for studying biological processes and interactions at the molecular level.

    Medicine: Its potential pharmacological properties are of interest for drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound’s unique chemical properties can be leveraged in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 4-((2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate
  • (S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
  • (S)-tert-Butyl 4-((2-amino-N-propylpropanamido)methyl)piperidine-1-carboxylate

Uniqueness

Compared to these similar compounds, (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate stands out due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 4-[[2-aminopropanoyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-12(2)20(15(21)13(3)18)11-14-7-9-19(10-8-14)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3

InChI Key

WHALPMFIBHTIBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

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